molecular formula C18H16Cl2N2O2S B4795446 4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide

4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide

Cat. No. B4795446
M. Wt: 395.3 g/mol
InChI Key: XXWUYWZRCSNHAT-UHFFFAOYSA-N
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Description

Research on compounds related to "4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide" often focuses on their synthesis, potential biological activities, and chemical properties. These compounds, including various benzothiazole derivatives, are of interest in medicinal chemistry due to their diverse biological activities and applications in drug development.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step organic reactions, including condensation, alkylation, and amidation processes. For instance, novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides were synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors, indicating the complexity and specificity of synthesis routes for such compounds (Nitta et al., 2008).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of benzothiazole moiety, which significantly influences their chemical and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural elucidation, providing detailed insights into the molecular conformation and configuration (Liu et al., 2013).

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2S/c1-11-4-2-5-15-17(11)22-18(25-15)21-16(23)6-3-9-24-14-8-7-12(19)10-13(14)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWUYWZRCSNHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
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4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
Reactant of Route 3
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4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
Reactant of Route 4
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4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide

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